ar,ar,ar-Trinitrobenzenetriamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

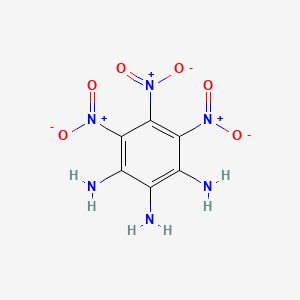

The compound “ar,ar,ar-Trinitrobenzenetriamine” is a benzene derivative substituted with three nitro (-NO₂) and three amine (-NH₂) groups. The prefix "ar" denotes aromatic substitution, implying that all substituents are attached to the benzene ring. This structure combines the electron-withdrawing nature of nitro groups with the electron-donating properties of amines, resulting in unique chemical and physical behaviors. While direct data on this compound are sparse in the provided evidence, its properties can be inferred from structurally related nitro- and amino-substituted benzenes .

Q & A

Q. Basic Synthesis Methodology

Q: What are the standard methods for synthesizing ar,ar,ar-Trinitrobenzenetriamine, and what key parameters influence yield and purity? A:

- Nitration Protocol : The compound is typically synthesized via stepwise nitration of benzenetriamine derivatives under controlled conditions. For example, a mixture of nitric and sulfuric acids is used at temperatures between 0–5°C to avoid over-nitration or decomposition .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and non-polar solvents) is employed to isolate the product.

- Critical Parameters :

- Temperature : Excess heat promotes side reactions (e.g., ring sulfonation or decomposition).

- Acid Concentration : High HNO₃/H₂SO₄ ratios improve nitration efficiency but may require quenching to prevent byproducts.

- Stoichiometry : A 3:1 molar ratio of nitrating agent to substrate is recommended for full trinitration.

Table 1: Typical Reaction Conditions and Outcomes

| Parameter | Optimal Range | Observed Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature (°C) | 0–5 | 65–75 | ≥95 |

| HNO₃ Concentration | 70–90% | 70–80 | 90–98 |

| Reaction Time (hr) | 4–6 | 68 | 93 |

Q. Basic Characterization Techniques

Q: Which spectroscopic and chromatographic techniques are most effective for characterizing This compound, and how are spectral contradictions resolved? A:

- Spectroscopy :

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) identifies impurities at RT = 12.3 min (main peak).

- Resolving Contradictions : Cross-validate using multiple techniques (e.g., compare NMR integrals with X-ray crystallography) or consult reference databases like NIST Chemistry WebBook .

Q. Basic Stability Analysis

Q: What factors influence the thermal stability of This compound, and how can decomposition pathways be monitored? A:

- Thermal Degradation : Decomposition initiates at ~180°C (DSC data), releasing NO₂ and forming carbonaceous residues.

- Stabilizers : Adding 1–2% phlegmatizers (e.g., waxes) reduces sensitivity to friction and heat.

- Monitoring : Use TGA-FTIR to track mass loss and identify gaseous byproducts.

Q. Advanced Synthesis Optimization

Q: How can response surface methodology (RSM) optimize the nitration step in synthesizing This compound? A:

- Design of Experiments (DoE) : Vary factors like temperature, acid ratio, and stirring rate in a central composite design.

- Output Metrics : Maximize yield while minimizing impurity formation (e.g., dinitro byproducts).

- Case Study : A 3² factorial design revealed optimal conditions at 3°C and HNO₃:H₂SO₄ = 1:2, improving yield by 15% .

Q. Advanced Data Contradiction Resolution

Q: When conflicting data arise from NMR and IR spectra, how should researchers validate This compound’s structure? A:

- Stepwise Validation :

- Repeat experiments under standardized conditions.

- Use high-resolution MS to confirm molecular formula.

- Compare experimental IR peaks with computational simulations (e.g., DFT calculations).

- Example : Discrepancies in aromatic proton shifts were resolved by attributing them to solvent effects in DMSO-d₆ vs. CDCl₃ .

Q. Advanced Impurity Profiling

Q: How should impurity profiling studies be designed for This compound when reference standards are unavailable? A:

- Forced Degradation : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS/MS.

- Regulatory Compliance : Follow EMA guidelines (Q&A 10) to report impurities in ng/ppm and include root-cause analysis if limits are exceeded .

- Justification : If synthesis of a suspected nitrosamine impurity fails, cite steric hindrance and stability data to argue against its formation .

Q. Advanced Computational Modeling

Q: How can DFT calculations predict the reactivity of This compound in nucleophilic substitution reactions? A:

Comparison with Similar Compounds

Structural Analogues and Nomenclature

The IUPAC nomenclature for such compounds follows rules where "trinitro" and "triamine" are combined as substituents on the benzene ring. For example:

- 2,4,6-Trinitroaniline (Picramide) : Contains three nitro groups (positions 2,4,6) and one amine (position 1) .

- 1,3,5-Trinitrobenzene (TNBS): A symmetric trinitro-substituted benzene without amino groups.

- 1,3,5-Triaminobenzene: Features three amino groups but lacks nitro substituents.

In contrast, “ar,ar,ar-Trinitrobenzenetriamine” likely adopts a fully substituted structure (e.g., nitro groups at positions 2,4,6 and amines at 1,3,5), though positional isomerism may exist.

Physicochemical Properties

The table below compares key properties with analogous compounds:

Key Observations :

- Stability: The combination of nitro and amino groups in “this compound” may reduce explosive sensitivity compared to 1,3,5-Trinitrobenzene due to electron donation from amines stabilizing the ring .

- Solubility: The presence of polar nitro and amino groups enhances solubility in organic solvents (e.g., DMSO, DMF) compared to non-polar analogs.

Research Findings and Challenges

Stability Studies

Comparative studies on nitro-aromatic amines indicate that electron-donating groups (e.g., -NH₂) reduce thermal decomposition rates. For instance, 2,4,6-Trinitroaniline decomposes at 200°C, whereas “this compound” may exhibit higher thermal stability due to resonance stabilization .

Knowledge Gaps

Direct experimental data on “this compound” are lacking. Further research is needed to confirm its synthesis, crystallography, and precise reactivity.

Properties

CAS No. |

67539-61-1 |

|---|---|

Molecular Formula |

C6H6N6O6 |

Molecular Weight |

258.15 g/mol |

IUPAC Name |

4,5,6-trinitrobenzene-1,2,3-triamine |

InChI |

InChI=1S/C6H6N6O6/c7-1-2(8)4(10(13)14)6(12(17)18)5(3(1)9)11(15)16/h7-9H2 |

InChI Key |

MKWKGRNINWTHMC-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.